Tetrabutylammonium cyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

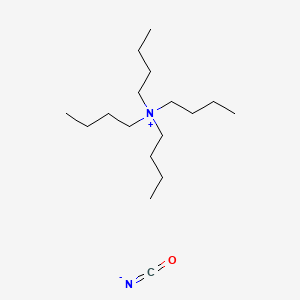

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylazanium;isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELBUIFNFBCDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=[N-])=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192386 | |

| Record name | Tetrabutylammonium cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39139-87-2 | |

| Record name | Tetrabutylammonium cyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039139872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium cyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrabutylammonium Cyanate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Reactivity of Tetrabutylammonium (B224687) Cyanate (B1221674)

Introduction

Tetrabutylammonium cyanate, a quaternary ammonium (B1175870) salt, is a versatile and valuable reagent in modern organic chemistry. Its unique properties, particularly its solubility in organic solvents and its role as a phase-transfer catalyst, make it an important tool in various synthetic applications.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] It is known to be hygroscopic and should be stored under anhydrous conditions to prevent decomposition.[3] The core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 39139-87-2 | [2] |

| Molecular Formula | C₁₇H₃₆N₂O | [2] |

| Molecular Weight | 284.48 g/mol | [2] |

| Appearance | Crystals, colorless or almost white powder | [2] |

| Melting Point | 86-88 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the cyanate anion.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2155 | Strong | Asymmetric stretch of OCN⁻ |

| 2140 | Strong | Symmetric stretch of OCN⁻ |

Data obtained from KBr pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~3.2-3.4 ppm (triplet): -N⁺-CH₂ -CH₂-CH₂-CH₃

-

~1.5-1.7 ppm (multiplet): -N⁺-CH₂-CH₂ -CH₂-CH₃

-

~1.3-1.5 ppm (multiplet): -N⁺-CH₂-CH₂-CH₂ -CH₃

-

~0.9-1.0 ppm (triplet): -N⁺-CH₂-CH₂-CH₂-CH₃

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

~58-60 ppm: -N⁺-CH₂ -CH₂-CH₂-CH₃

-

~23-25 ppm: -N⁺-CH₂-CH₂ -CH₂-CH₃

-

~19-21 ppm: -N⁺-CH₂-CH₂-CH₂ -CH₃

-

~13-14 ppm: -N⁺-CH₂-CH₂-CH₂-CH₃

Solubility

While extensive quantitative solubility data for this compound is not available, its chemical behavior and applications indicate good solubility in a range of polar organic solvents. As a quaternary ammonium salt, it is designed to be soluble in non-polar environments, facilitating its use as a phase-transfer catalyst.[1]

| Solvent | Qualitative Solubility |

| Acetonitrile | Soluble |

| Dichloromethane | Soluble |

| Methanol (B129727) | Soluble |

| Water | Slightly Soluble |

| Diethyl Ether | Sparingly Soluble |

| Toluene | Sparingly Soluble |

Synthesis and Experimental Protocols

Synthesis of this compound via Ion Exchange

This compound can be synthesized from tetrabutylammonium bromide through an ion-exchange reaction. The following protocol is adapted from a general method for the synthesis of tetraalkylammonium salts.

Materials:

-

Tetrabutylammonium bromide

-

Potassium cyanate

-

Strongly basic anion-exchange resin (e.g., Amberlite IRA-400)

-

Anhydrous methanol

-

50% aqueous methanol

Experimental Protocol:

-

Resin Preparation: Pack a chromatography column with the anion-exchange resin. Wash the resin thoroughly with deionized water.

-

Resin Charging: Prepare a saturated solution of potassium cyanate in 50% aqueous methanol. Pass this solution through the column to exchange the resident anions for cyanate ions. Continue until the eluent tests negative for the original anion (e.g., bromide, if starting from a fresh resin).

-

Resin Washing: Wash the column with anhydrous methanol to remove excess potassium cyanate and water.

-

Ion Exchange: Dissolve tetrabutylammonium bromide in anhydrous methanol. Pass this solution through the cyanate-charged resin column.

-

Elution: Elute the column with anhydrous methanol and collect the eluent containing this compound.

-

Isolation: Concentrate the eluent using a rotary evaporator to obtain a viscous solution. Dry the product under high vacuum to yield solid this compound.

Reactivity and Applications

General Reactivity

The reactivity of this compound is dominated by the cyanate anion (OCN⁻), which is an ambident nucleophile. This means it can react with electrophiles at either the oxygen or the nitrogen atom, leading to the formation of cyanates (R-OCN) or isocyanates (R-NCO), respectively.[3] The reaction pathway is often influenced by the nature of the electrophile, solvent, and reaction conditions.

Synthesis of Isocyanates

A significant application of this compound is in the synthesis of isocyanates from alcohols. This transformation is valuable in the preparation of carbamates, ureas, and other nitrogen-containing compounds that are prevalent in pharmaceuticals.[4]

Experimental Protocol for Isocyanate Synthesis from a Primary Alcohol:

-

To a solution of a primary alcohol in anhydrous acetonitrile, add triphenylphosphine (B44618) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

-

Stir the mixture at room temperature for a few minutes.

-

Add this compound to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or GC.

-

Upon completion, the isocyanate can be isolated or used in situ for subsequent reactions.

Applications in Drug Development

The isocyanate functionality is a precursor to carbamates, which are key structural motifs in many approved drugs and prodrugs.[4] Carbamates are often used as bioisosteres for amide bonds, offering improved metabolic stability and cell permeability.[4] The ability of this compound to facilitate the synthesis of isocyanates under mild conditions makes it a relevant tool in the development of novel therapeutic agents.

Safety and Handling

This compound is classified as a skin and respiratory sensitizer.[2] It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a specialized reagent with significant utility in organic synthesis. Its ability to act as a soluble source of the cyanate anion in organic media enables a range of transformations, most notably the synthesis of isocyanates. For researchers in drug development, this provides a valuable pathway to carbamate-containing molecules with potential therapeutic applications. Careful handling and anhydrous conditions are essential for its successful and safe use in the laboratory.

References

An In-depth Technical Guide to Tetrabutylammonium Cyanate (CAS Number 39139-87-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabutylammonium (B224687) cyanate (B1221674), a versatile quaternary ammonium (B1175870) salt. The information presented herein is intended to support research and development activities by providing detailed chemical data, experimental protocols, and insights into its primary applications.

Core Chemical and Physical Properties

Tetrabutylammonium cyanate is a white to off-white crystalline solid. As a quaternary ammonium salt, it exhibits solubility in a range of organic solvents, a property that underpins its utility as a phase-transfer catalyst.

| Property | Value | Reference |

| CAS Number | 39139-87-2 | |

| Molecular Formula | C₁₇H₃₆N₂O | [1] |

| Molecular Weight | 284.48 g/mol | [1] |

| Appearance | Colorless or almost white powder | [1] |

| Melting Point | 86-88 °C | |

| Storage Conditions | 2-8 °C, desiccate | [1] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Data not available. Expected signals would correspond to the tetrabutylammonium cation: triplets and multiplets for the butyl chain protons. |

| ¹³C NMR | Data not available. Expected signals would correspond to the four distinct carbons of the butyl chains and a signal for the cyanate carbon. |

| IR | Data not available. A strong, characteristic absorption band for the cyanate (-OCN) stretching vibration is expected in the region of 2140-2200 cm⁻¹. Other bands would correspond to the C-H and C-N vibrations of the tetrabutylammonium cation. |

Experimental Protocols

Synthesis of this compound via Ion Exchange

This protocol describes the synthesis of this compound from Tetrabutylammonium bromide using a strongly basic ion-exchange resin.

Materials:

-

Tetrabutylammonium bromide

-

Potassium cyanate

-

Strongly basic anion exchange resin (e.g., Amberlite IRA-400)

-

Deionized water

Procedure:

-

Resin Preparation:

-

Pack the anion exchange resin into a chromatography column.

-

Prepare a 50% aqueous methanol solution of potassium cyanate.

-

Pass the potassium cyanate solution through the resin column to exchange the resident anions for cyanate ions.

-

Wash the column thoroughly with anhydrous methanol to remove excess potassium cyanate and water.

-

-

Ion Exchange:

-

Dissolve Tetrabutylammonium bromide in anhydrous methanol.

-

Pass the Tetrabutylammonium bromide solution through the prepared cyanate-form resin column.

-

Collect the eluent, which now contains this compound.

-

-

Isolation and Purification:

-

Concentrate the collected eluent under reduced pressure using a rotary evaporator to obtain the crude solid product.

-

Purify the crude this compound by recrystallization. A suitable solvent system should be determined empirically, but a mixed solvent system of a good solvent (e.g., a short-chain alcohol or acetonitrile) and a poor solvent (e.g., diethyl ether or a hydrocarbon) is a common starting point.

-

Application in the Catalytic Trimerization of Isocyanates

This compound is anticipated to function as an effective catalyst for the cyclotrimerization of isocyanates to form thermally stable isocyanurate rings. This reaction is crucial in the production of polyurethane foams and coatings. The mechanism is analogous to that of other tetrabutylammonium salts, such as the acetate (B1210297) or fluoride.

General Experimental Procedure (Representative):

-

Reaction Setup:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel equipped with a magnetic stirrer, add the isocyanate substrate.

-

If a solvent is used, add it to the reaction vessel. The reaction can also be performed neat.

-

-

Catalyst Addition:

-

Add a catalytic amount of this compound (typically 0.1-5 mol%) to the stirred isocyanate.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by techniques such as FT-IR spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹) or thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, if the product precipitates, it can be isolated by filtration.

-

Alternatively, the reaction mixture can be purified by column chromatography or recrystallization to yield the pure isocyanurate product.

-

Signaling Pathways

A thorough review of the scientific literature did not yield any information regarding the involvement of this compound in specific biological signaling pathways. The biological activity of quaternary ammonium compounds is generally attributed to their ability to disrupt cell membranes, but specific interactions with signaling cascades have not been documented for the cyanate salt.

Safety Information

This compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to distinguish this compound from the highly toxic Tetrabutylammonium cyanide. Always consult the Safety Data Sheet (SDS) before use.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

An In-depth Technical Guide to the Synthesis and Preparation of Tetrabutylammonium Cyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of tetrabutylammonium (B224687) cyanate (B1221674) (TBAC), a versatile reagent in organic synthesis. The document details the most common synthetic methodologies, including ion exchange and metathesis, and provides structured experimental protocols. All quantitative data is presented in clear, comparative tables, and key pathways are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

Tetrabutylammonium cyanate is a quaternary ammonium (B1175870) salt that serves as a valuable reagent in various chemical transformations. Its utility primarily stems from its role as a phase-transfer catalyst and as a source of the cyanate anion in a non-aqueous medium. This makes it particularly useful in the synthesis of isocyanates, which are key intermediates in the production of polyurethanes, pharmaceuticals, and agrochemicals.[1] This guide focuses on the practical synthesis and preparation of this compound, providing detailed methodologies for its production in a laboratory setting.

Synthetic Methodologies

The preparation of this compound can be achieved through two primary methods: anion exchange chromatography and metathesis (salt exchange) reaction.

Synthesis via Ion Exchange

The most commonly cited method for the synthesis of tetraalkylammonium cyanates is through the use of a strongly basic anion exchange resin. This method is analogous to the procedure developed by J. Solodar for the synthesis of tetraalkylammonium cyanides.[2][3] The process involves passing a solution of tetrabutylammonium bromide through a column packed with an anion exchange resin that has been converted to the cyanate form.

Reaction Scheme:

(CH₃CH₂CH₂CH₂)₄N⁺Br⁻ + Resin-OCN → (CH₃CH₂CH₂CH₂)₄N⁺OCN⁻ + Resin-Br

Synthesis via Metathesis Reaction

An alternative approach to synthesizing this compound is through a metathesis reaction, also known as a salt exchange reaction. This method involves the reaction of tetrabutylammonium bromide with a silver cyanate salt in a suitable solvent. The insolubility of the resulting silver bromide drives the reaction to completion.

Reaction Scheme:

(CH₃CH₂CH₂CH₂CH₂)₄N⁺Br⁻ + AgOCN → (CH₃CH₂CH₂CH₂)₄N⁺OCN⁻ + AgBr(s)

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Physicochemical and Analytical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₆N₂O | [3] |

| Molecular Weight | 284.48 g/mol | [3] |

| Melting Point | 88 ± 1 °C | [3] |

| Elemental Analysis | ||

| %C (Calculated) | 71.77 | [3] |

| %C (Found) | 71.53 | [3] |

| %H (Calculated) | 12.76 | [3] |

| %H (Found) | 12.60 | [3] |

| %N (Calculated) | 9.84 | [3] |

| %N (Found) | 9.71 | [3] |

| %O (Calculated) | 5.62 | [3] |

| %O (Found) | 5.78 | [3] |

| Infrared Spectrum (KBr) | ||

| OCN Stretch (cm⁻¹) | 2140 (s), 2160 (sh) | [3] |

Table 2: Comparison of Synthetic Methods

| Parameter | Ion Exchange | Metathesis |

| Starting Materials | Tetrabutylammonium bromide, Anion exchange resin, Potassium/Sodium cyanate | Tetrabutylammonium bromide, Silver cyanate |

| Typical Yield | ~80% | High (driven by precipitation) |

| Advantages | Avoids the use of heavy metal salts. | Simple procedure, high driving force. |

| Disadvantages | Requires preparation and regeneration of the ion exchange resin. | Use of expensive silver salts. |

Experimental Protocols

Detailed Protocol for Synthesis via Ion Exchange

This protocol is adapted from the method described by Solodar for analogous cyanides and the work of Schimpf and Lafferty on cyanates.[2][3]

Materials:

-

Strongly basic anion exchange resin (e.g., Amberlite IRA-400)

-

Potassium cyanate (KOCN) or Sodium cyanate (NaOCN)

-

Tetrabutylammonium bromide ((CH₃CH₂CH₂CH₂)₄N⁺Br⁻)

-

Anhydrous methanol (B129727)

-

Glass chromatography column

Workflow Diagram:

Procedure:

-

Resin Preparation:

-

Pack a glass chromatography column with a strongly basic anion exchange resin (e.g., IRA-400).

-

Wash the resin by passing a 50% aqueous methanol solution through the column.

-

To convert the resin to the cyanate form, prepare a solution of potassium cyanate or sodium cyanate in 50% aqueous methanol and pass it through the column until the eluent is free of halide ions (test with silver nitrate (B79036) solution).

-

Wash the resin thoroughly with anhydrous methanol to remove excess cyanate salt and water.

-

-

Ion Exchange:

-

Dissolve tetrabutylammonium bromide in anhydrous methanol.

-

Pass the tetrabutylammonium bromide solution through the prepared cyanate-form resin column.

-

Collect the eluent containing the this compound.

-

-

Isolation and Purification:

-

Concentrate the collected eluent using a rotary evaporator to obtain a white solid.

-

For final purification, the solid can be recrystallized from a suitable solvent system if necessary.

-

Dry the purified this compound under vacuum over a desiccant such as phosphorus pentoxide (P₂O₅).

-

General Protocol for Synthesis via Metathesis

This protocol is based on general procedures for salt metathesis reactions.

Materials:

-

Tetrabutylammonium bromide ((CH₃CH₂CH₂CH₂)₄N⁺Br⁻)

-

Silver cyanate (AgOCN)

-

Acetonitrile (B52724) (or another suitable polar aprotic solvent)

Procedure:

-

Reaction Setup:

-

Dissolve tetrabutylammonium bromide in acetonitrile in a round-bottom flask.

-

In a separate container, suspend an equimolar amount of silver cyanate in acetonitrile.

-

-

Reaction:

-

Add the silver cyanate suspension to the tetrabutylammonium bromide solution with stirring.

-

A precipitate of silver bromide will form immediately.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

-

Isolation and Purification:

-

Filter the reaction mixture to remove the precipitated silver bromide.

-

Wash the precipitate with a small amount of acetonitrile.

-

Combine the filtrate and the washings.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

-

Characterization

-

Melting Point: Determination of the melting point is a crucial indicator of purity. The reported melting point is 88 ± 1 °C.[3]

-

Infrared (IR) Spectroscopy: The presence of the cyanate group is confirmed by a strong absorption band in the region of 2140-2160 cm⁻¹.[3]

-

Elemental Analysis: Confirms the empirical formula of the compound. The expected and found values for C, H, N, and O are provided in Table 1.[3]

-

¹H and ¹³C NMR Spectroscopy: Although specific data for the cyanate is scarce, the spectra would be expected to show characteristic signals for the tetrabutylammonium cation. The approximate chemical shifts for the butyl chains would be:

-

¹H NMR (CDCl₃): δ ~3.3 (t, -N-CH₂-), ~1.6 (m, -CH₂-), ~1.4 (m, -CH₂-), ~0.9 (t, -CH₃) ppm.

-

¹³C NMR (CDCl₃): δ ~58 (-N-CH₂-), ~24 (-CH₂-), ~20 (-CH₂-), ~13 (-CH₃) ppm. The chemical shift of the cyanate carbon would be expected in the range of 120-130 ppm.

-

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

This technical guide has outlined the primary methods for the synthesis of this compound, a key reagent in organic chemistry. The ion exchange method offers a route that avoids heavy metals, while the metathesis reaction provides a straightforward alternative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this compound. The visualization of the synthetic pathways aims to enhance the understanding of the chemical processes involved.

References

Tetrabutylammonium cyanate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of tetrabutylammonium (B224687) cyanate (B1221674). The information is intended for professionals in research and development, particularly in the fields of organic synthesis and drug development.

Core Concepts: Molecular Structure and Formula

Tetrabutylammonium cyanate is a quaternary ammonium (B1175870) salt consisting of a tetrabutylammonium cation and a cyanate anion. The large, lipophilic alkyl groups of the cation make the salt soluble in many organic solvents, enabling it to function as a phase-transfer catalyst.[1]

The chemical formula for this compound is C₁₇H₃₆N₂O.[1][2][3] It can also be represented by the linear formula (CH₃CH₂CH₂CH₂)₄N(OCN). The structure is composed of a central nitrogen atom bonded to four butyl groups, forming the cation, and the linear cyanate anion [OCN]⁻.

Below is a diagram illustrating the ionic pairing of the tetrabutylammonium cation and the cyanate anion.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is typically a colorless or almost white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₆N₂O | [1][2][3] |

| Molecular Weight | 284.48 g/mol | [2][4] |

| Appearance | Colorless or almost white crystals/powder | [1] |

| Melting Point | 86-88 °C | [2][4][5] |

| CAS Number | 39139-87-2 | [2][4] |

| Infrared Absorption (KBr) | 2140 cm⁻¹ (strong), 2160 cm⁻¹ (shoulder) | [5] |

| Storage Temperature | 2-8 °C | [4] |

Experimental Protocols

This section details the synthesis of this compound and a representative application of its use as a phase-transfer catalyst.

The synthesis of this compound can be achieved through an ion exchange method, analogous to the preparation of tetraalkylammonium cyanides.[5][6] This procedure involves the exchange of the bromide anion from tetrabutylammonium bromide with a cyanate anion using a strongly basic ion exchange resin.

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Resin Preparation: A strongly basic ion exchange resin (e.g., IRA-400) is packed into a chromatography column. The resin is converted to the cyanide form by passing a solution of sodium cyanide through the column, followed by extensive washing with water and then anhydrous methanol to remove residual water and cyanide ions. Note: The original method for the cyanide analog uses NaCN; for the cyanate, one would use a soluble cyanate salt like sodium or potassium cyanate.

-

Ion Exchange: Tetrabutylammonium bromide is dissolved in anhydrous methanol. This solution is then passed through the prepared ion exchange column.

-

Elution: The column is eluted with anhydrous methanol, and the eluent containing this compound is collected.

-

Isolation: The collected eluent is concentrated under reduced pressure using a rotary evaporator. This removes the methanol and yields the crude product as a white solid.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethyl acetate. The purified crystals are then dried under vacuum over a desiccant (e.g., P₂O₅) to yield pure this compound.[6]

This compound is an effective phase-transfer catalyst (PTC), facilitating reactions between water-soluble nucleophiles and organic-soluble electrophiles.[1] A representative example is the cyanation of an alkyl halide.

Mechanism of Phase-Transfer Catalysis

Caption: Logical diagram of the Phase-Transfer Catalysis (PTC) cycle.

Detailed Methodology (Representative Protocol):

This protocol describes the nucleophilic substitution of 1-bromooctane (B94149) with the cyanate ion using this compound as the phase-transfer catalyst.

-

Reaction Setup: A two-phase system is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The organic phase consists of 1-bromooctane dissolved in an inert solvent like toluene. The aqueous phase contains a source of cyanate ions, such as an aqueous solution of potassium cyanate.

-

Catalyst Addition: A catalytic amount (e.g., 1-5 mol%) of this compound is added to the biphasic mixture.

-

Reaction: The mixture is heated and stirred vigorously to ensure efficient mixing between the two phases and facilitate the transfer of the cyanate anion into the organic phase. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, washed with water to remove any remaining inorganic salts and catalyst, and then dried over an anhydrous drying agent (e.g., MgSO₄).

-

Isolation: The solvent is removed from the organic phase by rotary evaporation, and the resulting crude product (1-octyl cyanate and/or isocyanate) can be purified by vacuum distillation or column chromatography.

This guide provides foundational knowledge for the handling and application of this compound. As with all chemical procedures, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

- 1. Tetrabutylammonium thiocyanate(3674-54-2) 13C NMR spectrum [chemicalbook.com]

- 2. 39139-87-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. This compound CAS#: 39139-87-2 [m.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

Solubility of Tetrabutylammonium Cyanate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabutylammonium (B224687) cyanate (B1221674) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, factors influencing solubility, and standardized experimental protocols for its determination. This guide is intended to support researchers and professionals in the effective use of tetrabutylammonium cyanate in various applications, including organic synthesis and pharmaceutical development.

Introduction to this compound

This compound is a quaternary ammonium (B1175870) salt consisting of a tetrabutylammonium cation ((C₄H₉)₄N⁺) and a cyanate anion (OCN⁻). Its structure, featuring a large, non-polar cation, categorizes it as a phase-transfer catalyst and an ionic liquid precursor. The solubility of this compound is a critical parameter that governs its application in chemical reactions, particularly in facilitating reactions between immiscible phases.

Chemical Structure:

-

Cation: Tetrabutylammonium ((C₄H₉)₄N⁺)

-

Anion: Cyanate (OCN⁻)

-

Molecular Formula: C₁₇H₃₆N₂O

-

Appearance: White solid

Qualitative Solubility Profile

A thorough review of scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. However, based on its chemical structure and the reported solvents used in its synthesis, a qualitative assessment of its solubility can be provided.

Tetrabutylammonium salts are generally soluble in polar organic solvents. The preparation of this compound has been described using methanol (B129727) as a solvent, indicating good solubility in this protic solvent.[1] Its use in metathesis reactions in acetonitrile (B52724) also suggests its solubility in polar aprotic solvents.[1]

Expected Solubility:

-

High Solubility: Expected in polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone. These solvents can effectively solvate both the large, sterically hindered cation and the cyanate anion.

-

Good to Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol.

-

Limited to Low Solubility: Expected in nonpolar solvents such as toluene, hexane, and diethyl ether.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetonitrile | 25 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not a available |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Drying oven

4.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Maintain the temperature of the vial during this step.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Role as a Phase-Transfer Catalyst

This compound's solubility in organic solvents allows it to function as a phase-transfer catalyst. It facilitates the transfer of the cyanate anion from an aqueous or solid phase into an organic phase, where it can react with an organic substrate.

5.1. Mechanism of Phase-Transfer Catalysis

Caption: Role of this compound in phase-transfer catalysis.

In this process, the tetrabutylammonium cation pairs with the cyanate anion, and the resulting ion pair, being soluble in the organic phase due to the bulky butyl groups, is transferred across the phase boundary. In the organic phase, the "naked" cyanate anion is highly reactive and readily participates in the desired reaction.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be systematically documented, its chemical nature as a quaternary ammonium salt provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in polar aprotic solvents, making it a valuable reagent and catalyst in a variety of organic transformations. The experimental protocol detailed in this guide provides a standardized method for researchers to determine the precise solubility in solvents relevant to their specific applications, thereby enabling more efficient process development and optimization.

References

Thermal Stability and Decomposition of Tetrabutylammonium Cyanate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific, detailed studies on the thermal stability and decomposition of tetrabutylammonium (B224687) cyanate (B1221674). This guide, therefore, provides a comprehensive overview based on the known properties of its constituent ions—the tetrabutylammonium cation and the cyanate anion—and draws parallels from the thermal behavior of analogous compounds, such as other quaternary ammonium (B1175870) salts and organic cyanate esters. The information herein is intended to serve as a foundational resource and to guide future experimental investigations.

Introduction to Tetrabutylammonium Cyanate

This compound is a quaternary ammonium salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺[OCN]⁻. While its primary applications are in organic synthesis as a phase-transfer catalyst and a source of the cyanate anion[1], its thermal behavior is a critical parameter for ensuring safe handling, storage, and application in various chemical processes. A notable study by Galliart and Brown in 1972 reported the melting point of this compound to be 88 ± 1 °C[2]. Commercial suppliers recommend storage at 2-8 °C, suggesting potential thermal sensitivity at ambient or elevated temperatures[3].

Postulated Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through pathways characteristic of both the tetrabutylammonium cation and the cyanate anion.

Decomposition of the Tetrabutylammonium Cation

The tetrabutylammonium cation is known to decompose via two primary mechanisms: Hofmann elimination and nucleophilic substitution (dealkylation).

-

Hofmann Elimination: This pathway involves the abstraction of a β-hydrogen by a base, leading to the formation of tributylamine, 1-butene, and water (if a hydroxide (B78521) is the base). In the case of this compound, the cyanate ion or its decomposition products could act as the base.

-

Nucleophilic Substitution (Dealkylation): The anion can act as a nucleophile, attacking one of the butyl groups and displacing tributylamine. For the cyanate anion, this could result in the formation of butyl cyanate or butyl isocyanate.

Reactivity of the Cyanate Anion

The cyanate anion (OCN⁻) is a versatile nucleophile and can participate in various reactions at elevated temperatures. It can exist in equilibrium with the isocyanate form (NCO⁻). Upon heating, cyanate salts can trimerize to form cyanurate rings.

A logical workflow for the potential decomposition is outlined below:

Recommended Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is crucial for determining the onset of decomposition and the temperature ranges of mass loss events.

Experimental Workflow for TGA:

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Experimental Workflow for DSC:

Evolved Gas Analysis (EGA)

To identify the decomposition products, the effluent gas from the TGA can be analyzed in real-time using mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Logical Relationship for EGA:

Anticipated Quantitative Data

Based on studies of analogous compounds, the following is a hypothetical representation of the type of data that could be expected from the thermal analysis of this compound. Note: These values are for illustrative purposes only and must be determined experimentally.

| Parameter | Expected Range/Value | Analytical Technique |

| Melting Point (Tₘ) | ~88 °C | DSC |

| Onset of Decomposition (Tₒ) | 150 - 250 °C | TGA |

| Major Decomposition Step 1 | 200 - 300 °C | TGA |

| Major Decomposition Step 2 | > 300 °C | TGA |

| Enthalpy of Decomposition (ΔHₔ) | To be determined | DSC |

| Gaseous Products | Tributylamine, 1-butene, CO₂, isocyanic acid, nitriles | TGA-MS/FTIR |

| Solid Residue | Carbonaceous material, potential cyanurates | TGA, Elemental Analysis |

Conclusion and Recommendations

The thermal stability of this compound is a critical, yet under-documented, aspect of its chemical profile. While a melting point has been reported, comprehensive data from modern thermal analysis techniques are absent from the literature. The decomposition is likely to be a complex process involving both the degradation of the tetrabutylammonium cation and reactions of the cyanate anion.

For researchers, scientists, and drug development professionals utilizing this compound, it is strongly recommended that in-house thermal analysis be conducted using the protocols outlined in this guide. Such studies are essential for establishing safe operating limits, understanding potential degradation pathways, and ensuring the stability and purity of reaction mixtures where this compound is employed. Future research in this area would be of significant value to the broader chemical and pharmaceutical communities.

References

Navigating the Safety Profile of Tetrabutylammonium Cyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the Safety Data Sheet (SDS) for tetrabutylammonium (B224687) cyanate (B1221674) (CAS No. 39139-87-2). It is imperative to distinguish this compound from the highly toxic tetrabutylammonium cyanide (CAS No. 10442-39-4), as their safety profiles differ significantly. This document focuses exclusively on tetrabutylammonium cyanate, summarizing its known hazards, handling procedures, and protective measures to ensure safe laboratory practices.

Core Safety and Physical Data

The following tables summarize the essential quantitative data available for this compound. It is noteworthy that while one supplier classifies the compound with specific health hazards, another indicates it is not classified and has no established occupational exposure limits, suggesting that the toxicological properties have not been fully investigated.[1][2][3]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 39139-87-2 |

| Molecular Formula | C₁₆H₃₆N•CNO |

| Molecular Weight | 284.48 g/mol |

| Storage and Handling | Specification |

| Storage Temperature | 2-8°C[2] |

| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place. Desiccate at 4°C.[1] |

| Form | Crystals[2] |

Hazard Identification and Classification

According to information from one supplier, this compound is classified as a hazardous substance.[2] However, another supplier states the material is "Not classified".[1] Users should handle the substance with caution, adhering to the more conservative safety warnings until a harmonized classification is established.

The GHS classification from the hazardous designation is as follows:

-

Pictogram: GHS08 (Health Hazard)[2]

-

Signal Word: Danger [2]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[2]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[2]

-

Experimental Protocols

The Safety Data Sheets and technical documents reviewed do not contain detailed experimental protocols for the cited toxicological endpoints (e.g., skin and respiratory sensitization). SDSs typically provide a summary of hazards and do not include the full methodologies of the underlying studies. Researchers requiring this level of detail would need to consult specific toxicological literature for this compound, which is not available in the provided search results.

Safety and Handling Workflows

To ensure safe handling and emergency preparedness, the following logical workflows have been developed based on the available safety information.

References

The Role of Tetrabutylammonium Cyanate as a Phase Transfer Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) cyanate (B1221674), are effective phase transfer catalysts that enhance reaction rates and yields, offering a versatile tool for organic synthesis. This technical guide provides an in-depth exploration of the mechanism of action of tetrabutylammonium cyanate in phase transfer catalysis, detailing its role in transporting the cyanate anion across the phase boundary and its subsequent reactivity. While direct applications of this compound in classical phase transfer catalysis are not extensively documented, its use as a cyanate source in organic synthesis provides valuable insights into its reactivity. This guide will cover the fundamental principles of phase transfer catalysis, the specific chemistry of the cyanate ion, and a detailed examination of a key synthetic application. Experimental protocols and quantitative data from analogous systems are provided to illustrate the practical aspects of this catalytic system.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a technique used to conduct reactions between two or more reactants that are present in different, immiscible phases, typically a solid or aqueous phase and an organic phase.[1] The core principle of PTC lies in the use of a phase transfer agent, or catalyst, which is capable of transporting a reactant from one phase to another, thereby enabling the reaction to proceed.[2] Tetrabutylammonium salts, owing to their lipophilic cations, are particularly effective phase transfer catalysts.[3]

The tetrabutylammonium cation ([N(C₄H₉)₄]⁺) is a large, sterically hindered ion with four butyl groups that render it soluble in organic solvents.[3] This lipophilicity allows it to form an ion pair with an anion from the aqueous or solid phase and transport it into the organic phase where the reaction with an organic substrate can occur.[2] This mechanism significantly accelerates reaction rates and often leads to higher product yields by minimizing side reactions.[3]

The Mechanism of Action of this compound

The primary role of this compound as a phase transfer catalyst is to facilitate the transfer of the cyanate anion (OCN⁻) from a solid or aqueous phase into an organic phase where it can react with an organic substrate. The mechanism can be described by the following key steps:

-

Anion Exchange: In a biphasic system, the tetrabutylammonium cation (Q⁺) from the catalyst exchanges its original counter-ion (if not cyanate) for a cyanate anion at the interface of the two phases. If this compound is used directly, this step is bypassed.

-

Phase Transfer: The newly formed ion pair, this compound (Q⁺OCN⁻), is soluble in the organic phase due to the lipophilic nature of the tetrabutylammonium cation. This allows the cyanate anion to be transported from the aqueous or solid phase into the bulk of the organic phase.

-

Reaction in the Organic Phase: Once in the organic phase, the "naked" cyanate anion is highly reactive as it is not solvated by water molecules. It can then react with the organic substrate (e.g., an alkyl halide) to form the desired product. The cyanate ion is an ambident nucleophile, meaning it can react through either the nitrogen or the oxygen atom.

-

Catalyst Regeneration: After the reaction, the tetrabutylammonium cation forms an ion pair with the leaving group from the organic substrate (e.g., a halide ion). This new ion pair then migrates back to the aqueous or solid phase, where the cation can exchange the leaving group for another cyanate anion, thus completing the catalytic cycle.

Visualizing the Phase Transfer Catalysis Cycle

Caption: General mechanism of phase transfer catalysis.

Reactivity of the Cyanate Anion in Organic Synthesis

The cyanate ion (OCN⁻) is an ambident nucleophile, meaning it has two potential nucleophilic centers: the nitrogen atom and the oxygen atom. The outcome of its reaction with an electrophile, such as an alkyl halide (R-X), depends on the reaction conditions, including the solvent, temperature, and the nature of the counter-ion.

-

N-Alkylation: Reaction at the nitrogen atom leads to the formation of an isocyanate (R-N=C=O).

-

O-Alkylation: Reaction at the oxygen atom results in the formation of a cyanate ester (R-O-C≡N). Cyanate esters are often unstable and can rearrange to isocyanates.

Under phase transfer catalysis conditions, the "naked" cyanate anion in the organic phase is highly reactive. The formation of the isocyanate is generally favored, especially with primary and secondary alkyl halides.

Application of this compound in Isocyanate Synthesis

A notable application of this compound is in the synthesis of alkyl isocyanates from alcohols, thiols, and trimethylsilyl (B98337) ethers.[4] In this procedure, the alcohol is activated, and the cyanate ion, provided by this compound, acts as the nucleophile. Although this reaction is typically carried out in a homogeneous solution (acetonitrile) rather than a biphasic system, it demonstrates the utility of this compound as an effective source of the cyanate anion.[4]

Experimental Workflow for Isocyanate Synthesis

The synthesis of alkyl isocyanates from alcohols using this compound can be represented by the following workflow.[4]

Caption: Workflow for alkyl isocyanate synthesis.

Experimental Protocols and Quantitative Data

Due to the limited availability of specific experimental protocols for phase transfer catalysis using this compound, a representative protocol for a similar PTC reaction is provided below. This protocol for the cyanation of an alkyl halide can be adapted for the use of a cyanate salt, with the understanding that reaction conditions may require optimization.

Illustrative Experimental Protocol: Phase Transfer Catalyzed Reaction of an Alkyl Halide

Objective: To synthesize an organic nitrile from an alkyl halide using a phase transfer catalyst. This protocol can be conceptually adapted for the synthesis of an isocyanate using a cyanate salt.

Materials:

-

Alkyl halide (e.g., 1-bromooctane)

-

Sodium cyanide (or sodium cyanate for isocyanate synthesis)

-

Tetrabutylammonium bromide (as a representative PTC)

-

Organic solvent (e.g., toluene)

-

Water

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

A solution of sodium cyanide (1.2 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The organic phase, consisting of the alkyl halide (1.0 equivalent) and the phase transfer catalyst (e.g., 5 mol% tetrabutylammonium bromide), is added to the flask.

-

The biphasic mixture is stirred vigorously and heated to reflux (the temperature will depend on the boiling point of the organic solvent).

-

The reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

The product is purified by a suitable method, such as distillation or column chromatography.

Quantitative Data from Representative PTC Reactions

| Substrate | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromooctane | NaCN | Tetrabutylammonium Bromide | Toluene/Water | 100 | 2 | 95 | [5] |

| Benzyl Chloride | NaCN | Tetrabutylammonium Bromide | Methylene Chloride/Water | 25 | 1 | 98 | [6] |

| 1-Chlorooctane | KCN | Hexadecyltributylphosphonium Bromide | Decane/Water | 105 | 1.8 | 99 | [1] |

Conclusion

This compound serves as an effective source of the cyanate anion for organic synthesis. While its application as a classical phase transfer catalyst in biphasic systems is not extensively reported, the principles of phase transfer catalysis strongly suggest its potential for facilitating reactions between aqueous or solid cyanate salts and organic substrates. The mechanism involves the transport of the highly reactive "naked" cyanate anion into the organic phase by the lipophilic tetrabutylammonium cation. The successful use of this compound in the synthesis of isocyanates highlights its utility. Further research into the application of this compound in traditional phase transfer catalysis could unveil new and efficient synthetic routes for the preparation of a variety of organic compounds, including isocyanates and carbamates, which are valuable intermediates in the pharmaceutical and materials science industries.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. Isocyanate synthesis by substitution [organic-chemistry.org]

- 5. alfachemic.com [alfachemic.com]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

Spectroscopic Profile of Tetrabutylammonium Cyanate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tetrabutylammonium (B224687) cyanate (B1221674), a quaternary ammonium (B1175870) salt with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

Tetrabutylammonium cyanate ((C₄H₉)₄N⁺OCN⁻) is a versatile reagent utilized in various organic reactions. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This guide presents a compilation of expected spectroscopic data based on the well-established characteristics of the tetrabutylammonium cation and the cyanate anion.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for Tetrabutylammonium Cation in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2-3.4 | Triplet (t) | 8H | α-CH₂ (-N-CH₂ -CH₂-CH₂-CH₃) |

| ~1.5-1.7 | Sextet (m) | 8H | β-CH₂ (-N-CH₂-CH₂ -CH₂-CH₃) |

| ~1.3-1.5 | Sextet (m) | 8H | γ-CH₂ (-N-CH₂-CH₂-CH₂ -CH₃) |

| ~0.9-1.0 | Triplet (t) | 12H | δ-CH₃ (-N-CH₂-CH₂-CH₂-CH₃ ) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~58-59 | α-C (-N-C H₂-CH₂-CH₂-CH₃) |

| ~24-25 | β-C (-N-CH₂-C H₂-CH₂-CH₃) |

| ~19-20 | γ-C (-N-CH₂-CH₂-C H₂-CH₃) |

| ~13-14 | δ-C (-N-CH₂-CH₂-CH₂-C H₃) |

| ~125-130 | OCN⁻ |

Note: The chemical shift of the cyanate anion in ¹³C NMR can be broad and is dependent on the solvent and concentration.

IR Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (asymmetric and symmetric) of butyl groups |

| ~2165-2090 | Very Strong, Sharp | N≡C stretching of the cyanate anion (OCN⁻)[1][2] |

| ~1470-1450 | Medium | C-H bending (scissoring) of CH₂ groups |

| ~1380 | Medium | C-H bending (umbrella) of CH₃ groups |

| ~900-700 | Medium-Weak | C-N stretching and C-C skeletal vibrations |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

| Mode | m/z | Ion | Notes |

| Positive Ion | 242.28 | [ (C₄H₉)₄N ]⁺ | Tetrabutylammonium cation[3] |

| Negative Ion | 42.01 | [ OCN ]⁻ | Cyanate anion |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra can be acquired on a standard NMR spectrometer (e.g., 300-600 MHz). The sample is prepared by dissolving approximately 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, acetonitrile-d₃, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for each unique carbon atom.

IR Spectroscopy

Infrared spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using an electrospray ionization (ESI) mass spectrometer. The sample is prepared by dissolving a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile. The solution is then introduced into the ESI source via direct infusion or through a liquid chromatography system. For positive ion mode, the spectrometer is set to detect positively charged ions, where the tetrabutylammonium cation ([ (C₄H₉)₄N ]⁺) is expected as the base peak. For negative ion mode, the instrument is set to detect negatively charged ions, where the cyanate anion ([OCN]⁻) would be observed.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Isocyanate Synthesis Using Tetrabutylammonium Cyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanates are a critical class of reactive intermediates widely utilized in the synthesis of pharmaceuticals, agrochemicals, and polymers. Traditional methods for their preparation often involve hazardous reagents such as phosgene. This document outlines modern, milder, and selective methods for the synthesis of alkyl isocyanates employing tetrabutylammonium (B224687) cyanate (B1221674) (Bu₄NOCN) as a key reagent. These protocols offer significant advantages, including high yields, operational simplicity, and enhanced safety profiles, making them valuable for a range of applications in organic synthesis and drug development.

Two primary methods are detailed below, both of which leverage the nucleophilicity of the cyanate anion from Bu₄NOCN to displace activated leaving groups. The first method involves the in situ activation of alcohols, thiols, and trimethylsilyl (B98337) ethers using a triphenylphosphine (B44618)/2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) system. The second protocol utilizes 2,4,6-trichloro[1][2][3]triazine (TCT) as an efficient activating agent for the same classes of substrates.

Method 1: Isocyanate Synthesis via Activation with Triphenylphosphine/DDQ

This method provides a highly selective route for the conversion of primary alcohols into alkyl isocyanates.[1][2] Secondary and tertiary alcohols are unreactive under these conditions, allowing for selective transformations in complex molecules.[1] Thiols and trimethylsilyl ethers can also be smoothly converted to their corresponding isocyanates.[1] The reaction proceeds under neutral conditions at room temperature, affording good to excellent yields.[1]

Experimental Workflow

Caption: Workflow for isocyanate synthesis using Ph₃P/DDQ.

General Experimental Protocol

-

Reaction Setup: To a solution of the substrate (alcohol, thiol, or trimethylsilyl ether; 1 mmol), triphenylphosphine (1.2 mmol), and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ; 1.1 mmol) in dry acetonitrile (5-10 mL), add this compound (1.2 mmol).

-

Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., n-hexane) to afford the pure alkyl isocyanate.

Quantitative Data

| Substrate | Product | Yield (%) |

| Benzyl (B1604629) alcohol | Benzyl isocyanate | 98 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzyl isocyanate | 95 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl isocyanate | 96 |

| Cinnamyl alcohol | Cinnamyl isocyanate | 92 |

| n-Decyl alcohol | n-Decyl isocyanate | 95 |

| Thiophenol | Phenyl isocyanate | 90 |

| Benzyl trimethylsilyl ether | Benzyl isocyanate | 97 |

Table 1: Representative yields for the synthesis of isocyanates using the triphenylphosphine/DDQ method. Data sourced from Akhlaghinia, B. (2005).[1]

Method 2: Isocyanate Synthesis via Activation with 2,4,6-Trichloro[1][2][3]triazine (TCT)

This protocol offers an alternative, efficient conversion of alcohols, thiols, and trimethylsilyl ethers to their corresponding alkyl isocyanates using the inexpensive and readily available 2,4,6-trichloro[1][2][3]triazine (TCT, also known as cyanuric chloride) as the activating agent in conjunction with this compound.[3] The reaction proceeds under mild, neutral conditions and demonstrates high selectivity for primary alcohols.[3][4]

Logical Relationship of Reaction Components

Caption: Key components in TCT-mediated isocyanate synthesis.

General Experimental Protocol

-

Reaction Setup: In a flask, dissolve 2,4,6-trichloro[1][2][3]triazine (TCT; 2 mmol) in dry acetonitrile (3-5 mL). Add this compound (2 mmol) to the solution and stir.

-

Substrate Addition: Add the alcohol (1 mmol) to the stirring mixture.

-

Reaction: Reflux the reaction mixture. Monitor the progress of the reaction by GC analysis. For benzyl alcohol, the reaction is typically complete within 2.5 hours.[3]

-

Work-up: After completion, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with n-hexane, to yield the pure isocyanate.[3]

Quantitative Data

| Substrate | Product | Time (h) | Yield (%) |

| Benzyl alcohol | Benzyl isocyanate | 2.5 | 98 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl isocyanate | 2 | 95 |

| 3-Phenylpropyl alcohol | 3-Phenylpropyl isocyanate | 3 | 92 |

| n-Octyl alcohol | n-Octyl isocyanate | 3.5 | 94 |

| Cyclohexylmethanol | Cyclohexylmethyl isocyanate | 3 | 90 |

Table 2: Representative yields for the synthesis of isocyanates using the TCT/Bu₄NOCN method. Data sourced from Akhlaghinia, B., & Samiei, S. (2007).[3]

Safety and Handling

-

Isocyanates: Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Reagents: 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and 2,4,6-trichloro[1][2][3]triazine (TCT) are irritants and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Acetonitrile is flammable and toxic. Use in a well-ventilated area away from ignition sources.

Conclusion

The use of this compound in combination with activating agents like triphenylphosphine/DDQ or TCT provides robust and highly efficient methods for the synthesis of alkyl isocyanates from readily available starting materials. These protocols are characterized by their mild reaction conditions, high selectivity for primary substrates, and excellent yields. For researchers in drug development and organic synthesis, these methods represent a significant improvement over traditional, more hazardous synthetic routes, enabling safer and more convenient access to valuable isocyanate intermediates.

References

- 1. A New and Convenient Method of Generating Alkyl Isocyanates from Alcohols, Thiols and Trimethylsilyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone/Bu4NOCN [organic-chemistry.org]

- 2. Isocyanate synthesis by substitution [organic-chemistry.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Tetrabutylammonium Cyanate as a Phase-Transfer Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) cyanate (B1221674) (TBACN) serves as a versatile and efficient source of the cyanate anion in organic synthesis. While not a traditional phase-transfer catalyst that shuttles between aqueous and organic phases, its high solubility in organic solvents allows it to function effectively in homogeneous, single-phase systems, delivering the cyanate nucleophile for various transformations. This approach avoids the need for biphasic reaction conditions and the use of heterogeneous inorganic cyanate salts, often leading to milder reaction conditions, higher yields, and improved selectivity.

This document provides detailed application notes and protocols for the use of tetrabutylammonium cyanate in the synthesis of alkyl isocyanates from alcohols, a key transformation in organic and medicinal chemistry.

Application: Synthesis of Alkyl Isocyanates from Alcohols

A significant application of this compound is in the one-pot conversion of primary alcohols to alkyl isocyanates. This reaction proceeds under mild, neutral conditions and demonstrates high selectivity for primary alcohols over secondary and tertiary ones. The method utilizes a combination of triphenylphosphine (B44618) (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to activate the alcohol, which is then displaced by the cyanate anion provided by TBACN.

General Reaction Scheme:

R-OH + PPh₃ + DDQ + [N(Bu)₄]⁺[OCN]⁻ → R-NCO + PPh₃O + Reduced DDQ + [N(Bu)₄]⁺[X]⁻

This transformation is highly valuable for the synthesis of isocyanates, which are key precursors for the production of urethanes, ureas, and other important functional groups in pharmaceuticals and materials science.

Quantitative Data Summary

The following table summarizes the typical yields for the conversion of various primary alcohols to their corresponding isocyanates using the PPh₃/DDQ/Bu₄NOCN system in acetonitrile (B52724) at room temperature. The data is based on the findings reported by Akhlaghinia in Synthesis, 2005.

| Entry | Substrate (Alcohol) | Product (Isocyanate) | Reaction Time | Yield (%) |

| 1 | Benzyl alcohol | Benzyl isocyanate | Immediate | >95 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl isocyanate | Immediate | >95 |

| 3 | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl isocyanate | Immediate | >95 |

| 4 | 1-Octanol | 1-Octyl isocyanate | Immediate | >95 |

| 5 | 1-Decanol | 1-Decyl isocyanate | Immediate | >95 |

| 6 | Cinnamyl alcohol | Cinnamyl isocyanate | Immediate | >95 |

| 7 | 3-Phenyl-1-propanol | 3-Phenyl-1-propyl isocyanate | Immediate | >95 |

Note: The original research paper should be consulted for the full scope of substrates and specific reaction details.

Experimental Protocols

Disclaimer: The following protocols are generalized from the available literature. Researchers should consult the original publication (B. Akhlaghinia, Synthesis, 2005, 1955-1958) for precise experimental details and safety precautions.

Materials and Reagents:

-

Primary alcohol

-

Triphenylphosphine (PPh₃)

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

This compound (Bu₄NOCN)

-

Anhydrous acetonitrile (CH₃CN)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

General Experimental Procedure for the Synthesis of Alkyl Isocyanates:

-

To a stirred solution of triphenylphosphine (1.2 mmol) and 2,3-dichloro-5,6-dicyanobenzoquinone (1.2 mmol) in anhydrous acetonitrile (5 mL) at room temperature, add this compound (1.2 mmol).

-

To this mixture, add a solution of the primary alcohol (1.0 mmol) in anhydrous acetonitrile (2 mL).

-

The reaction is typically complete almost immediately, as indicated by a color change. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of n-hexane and ethyl acetate) to afford the pure alkyl isocyanate.

Reaction Mechanism and Visualization

The reaction is proposed to proceed through the formation of an adduct between triphenylphosphine and DDQ, which then activates the alcohol. The resulting alkoxyphosphonium salt is subsequently attacked by the cyanate anion to yield the isocyanate product.

Caption: Proposed mechanism for isocyanate synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of alkyl isocyanates using this compound.

Caption: General experimental workflow.

Applications of Tetrabutylammonium Cyanate in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) cyanate (B1221674) (TBACN) is a versatile quaternary ammonium (B1175870) salt that finds specialized applications in polymer chemistry. Its unique properties, stemming from the combination of a bulky, lipophilic tetrabutylammonium cation and a reactive cyanate anion, enable its use as a potent catalyst and reagent in various polymerization reactions. These applications are pivotal in the synthesis of high-performance polymers with tailored properties for diverse industries, including automotive, electronics, and biomedical fields.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of tetrabutylammonium cyanate in key areas of polymer chemistry, including isocyanate cyclotrimerization, phase-transfer catalyzed polymerization, and ring-opening polymerization.

Catalyst for the Cyclotrimerization of Isocyanates to Polyisocyanurates

Application Note:

This compound is an effective catalyst for the cyclotrimerization of isocyanates, a crucial reaction for the formation of polyisocyanurate (PIR) foams and coatings.[1] PIR materials are known for their excellent thermal stability, flame retardancy, and mechanical properties. The cyanate anion acts as a nucleophilic initiator, attacking the isocyanate monomer to form an intermediate that subsequently reacts with two other isocyanate molecules to form a stable six-membered triazine ring. The tetrabutylammonium cation enhances the solubility and reactivity of the cyanate anion in the organic reaction medium. This catalytic activity is particularly valuable in the production of rigid polyurethane-isocyanurate foams used for insulation.

Experimental Protocol: Synthesis of a Polyisocyanurate from Phenyl Isocyanate

This protocol describes the laboratory-scale synthesis of a polyisocyanurate trimer from phenyl isocyanate using this compound as a catalyst.

Materials:

-

Phenyl isocyanate (freshly distilled)

-

This compound (TBACN)

-

Anhydrous toluene (B28343)

-

Dry nitrogen or argon atmosphere

-

Schlenk flask and standard glassware

Procedure:

-

A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

-

The flask is charged with phenyl isocyanate (10.0 g, 84.0 mmol) and anhydrous toluene (20 mL).

-

The solution is stirred under a nitrogen atmosphere at room temperature.

-

A stock solution of this compound in anhydrous toluene (e.g., 0.1 M) is prepared.

-

A catalytic amount of the TBACN solution (e.g., 0.84 mL, 0.084 mmol, 0.1 mol%) is added to the stirred isocyanate solution.

-

The reaction is monitored by FTIR spectroscopy for the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the isocyanurate peak (~1710 cm⁻¹).

-

The reaction is typically complete within a few hours at room temperature. The reaction time can be influenced by catalyst loading and temperature.

-

Upon completion, the product is precipitated by pouring the reaction mixture into a non-solvent such as methanol (B129727) or hexane.

-

The solid polyisocyanurate is collected by filtration, washed with the non-solvent, and dried under vacuum.

Quantitative Data:

| Parameter | Value |

| Catalyst Loading | 0.025–0.25 mol% |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1–4 hours |

| Yield | >95% |

| Product | 1,3,5-Triphenylisocyanurate |

Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Reaction Mechanism:

Phase-Transfer Catalyst in Polymerization Reactions

Application Note:

This compound serves as an excellent phase-transfer catalyst (PTC) in polymerization reactions where a water-soluble nucleophile needs to react with a monomer in an organic phase.[2] The tetrabutylammonium cation is lipophilic and can transport the cyanate anion (or other anions present in the aqueous phase) into the organic phase, where the polymerization occurs.[3] This is particularly useful in interfacial polymerization and in reactions where the nucleophilic species has low solubility in the organic solvent. As a PTC, TBACN can enhance reaction rates, improve yields, and enable reactions to proceed under milder conditions.

Experimental Protocol: Phase-Transfer Catalyzed Polymerization (Representative Example)

This protocol provides a general framework for a phase-transfer catalyzed polymerization, for instance, the reaction of a dihalide monomer with a dicyanate salt, facilitated by this compound.

Materials:

-

Dihalide monomer (e.g., 1,4-dibromobutane)

-

Sodium cyanate (NaOCN)

-

This compound (TBACN)

-